molecular formula C13H21NS B101472 3-tert-Butylthio-4-tert-butylpyridine CAS No. 18794-39-3

3-tert-Butylthio-4-tert-butylpyridine

Cat. No.: B101472
CAS No.: 18794-39-3
M. Wt: 223.38 g/mol
InChI Key: IHFTTWBCVPSHEW-UHFFFAOYSA-N
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Description

3-tert-Butylthio-4-tert-butylpyridine is a pyridine derivative featuring a tert-butylthio (-S-tBu) group at the 3-position and a tert-butyl (-C(CH₃)₃) group at the 4-position of the pyridine ring. The tert-butyl substituents impart significant steric bulk, enhancing stability against chemical degradation and influencing solubility in non-polar solvents.

Properties

CAS No.

18794-39-3

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

4-tert-butyl-3-tert-butylsulfanylpyridine

InChI

InChI=1S/C13H21NS/c1-12(2,3)10-7-8-14-9-11(10)15-13(4,5)6/h7-9H,1-6H3

InChI Key

IHFTTWBCVPSHEW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-tert-Butylthio-4-tert-butylpyridine and related pyridine derivatives are critical to their chemical behavior and applications. Below is a comparative analysis based on substituent effects, physical properties, and reactivity.

Table 1: Key Pyridine Derivatives and Their Properties

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight* Key Properties/Applications
3-tert-Butylthio-4-tert-butylpyridine -S-tBu (3), -tBu (4) Thioether, tert-butyl ~237.4 g/mol High steric protection, lipophilic
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate -Cl (4), -OCH₃ (5), carbamate (3) Carbamate, chloro, methoxy ~302.7 g/mol Polar, H-bonding capability
4-Iodo-5-methoxypyridin-3-amine -I (4), -OCH₃ (5), -NH₂ (3) Iodo, methoxy, amine ~264.1 g/mol Electrophilic substitution sites
tert-Butyl 3-Iodo-4-(methylthio)pyridin-2-Ylcarbamate -I (3), -SCH₃ (4), carbamate (2) Iodo, methylthio, carbamate ~396.3 g/mol Dual halogen/sulfur reactivity

*Molecular weights calculated based on molecular formulas from .

Key Comparisons

Steric and Electronic Effects: The dual tert-butyl groups in the target compound confer exceptional steric hindrance, reducing susceptibility to electrophilic attack compared to derivatives with smaller substituents (e.g., methylthio in or methoxy in ).

Solubility and Polarity: The lipophilic tert-butyl groups improve solubility in non-polar solvents (e.g., hexane, toluene), whereas carbamate- or amine-containing derivatives (e.g., ) exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMSO, DMF).

Reactivity and Stability :

  • Thioether-containing compounds (target and ) may participate in sulfur-specific reactions, such as oxidation to sulfoxides or coordination to metal centers. However, the tert-butylthio group’s bulk may hinder such reactions compared to less sterically encumbered analogs (e.g., methylthio in ).
  • Halogenated derivatives (e.g., 4-iodo in ) offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less accessible in the target compound due to the absence of halogens .

Thermal and Chemical Stability :

  • The tert-butyl groups in the target compound enhance thermal stability, making it more resistant to decomposition under high temperatures compared to carbamate-protected derivatives (e.g., ), which may degrade via hydrolysis or thermal cleavage of the carbamate group.

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